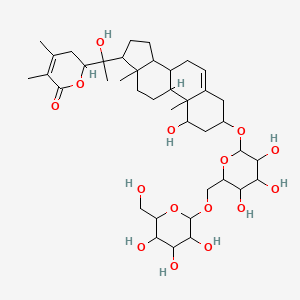![molecular formula C11H18ClNO4S B2403696 Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2377036-38-7](/img/structure/B2403696.png)
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the CAS Number: 2377036-38-7 . It has a molecular weight of 295.79 . The compound is part of the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of similar compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic scaffold, which is a distinctive feature of sterically constrained amino acids . This structure provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .科学的研究の応用
Synthesis and Applications
Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound with potential in various scientific research applications. A significant aspect of its research revolves around its synthesis and derivative formations, which are crucial for exploring its potential in different scientific fields.
Efficient Synthetic Routes : Meyers et al. (2009) outlined efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This synthesis provides a platform for further selective derivation on the azetidine and cyclobutane rings, offering a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Conformationally Constrained Amino Acids : The work of Hart and Rapoport (1999) on the synthesis of a glutamic acid analogue from L-serine, using a process that involves tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, shows the compound's role in creating novel amino acids. These amino acids have potential applications in chemistry, biochemistry, and drug design (Hart & Rapoport, 1999).
Enantioselective Synthesis for Medicinal Chemistry : López et al. (2020) describe an enantioselective synthesis of a proline scaffold, highlighting the transformation of tert-butyl 4-methyleneprolinate into a N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This illustrates the compound's relevance in the development of medicinal chemistry applications (López et al., 2020).
Structural and Chemical Exploration
Research has also focused on exploring the structural characteristics and potential chemical applications of derivatives of this compound.
Spirocyclic Scaffold Construction : Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, demonstrating the construction of four-membered rings in the spirocyclic scaffold. This adds to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
Potential in Biological Activity : The study by Moskalenko and Boev (2012) on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal highlights the compound's potential for preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Role in Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties : Carroll et al. (2001) discuss the synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene and its role in nicotinic acetylcholine receptor binding and antinociceptive properties, indicating its potential in neurological research and pharmacology (Carroll et al., 2001).
作用機序
Target of Action
The primary targets of “Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate” are currently unknown .
Mode of Action
It’s known that the compound can be used for further selective derivation on the azetidine and cyclobutane rings , which suggests it may interact with its targets through these functional groups.
特性
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)5-4-8(11)18(12,15)16/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPNMHNGHOUQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2377036-38-7 |
Source


|
| Record name | tert-butyl 5-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

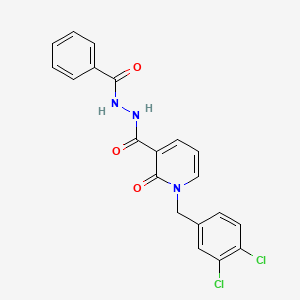
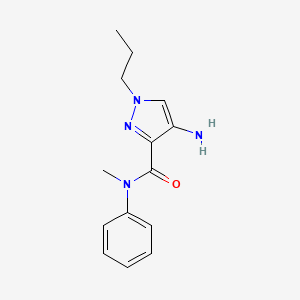
![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
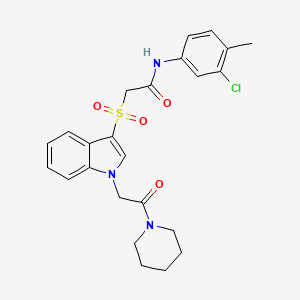

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)
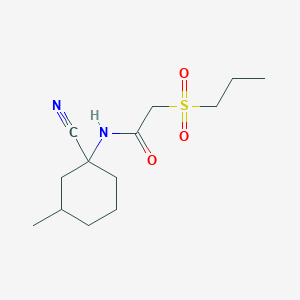


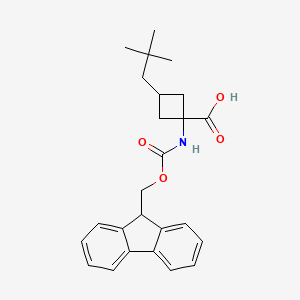
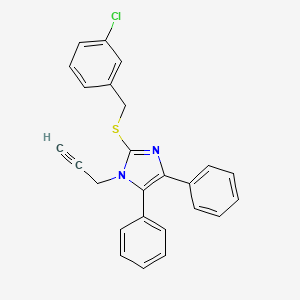
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
